flgI protein - 147604-99-7

flgI protein

Catalog Number: EVT-1519962
CAS Number: 147604-99-7
Molecular Formula: C10H18O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

FlgI is encoded by the flgI gene, which is part of the flagellar gene operon in bacteria. This gene is expressed during specific growth conditions that favor flagellar assembly. Research has shown that FlgI interacts with various other flagellar proteins, such as FlgA and FlgM, to facilitate the proper assembly of the flagellum.

Classification

FlgI belongs to a class of periplasmic proteins involved in flagellar assembly. It is classified as a chaperone protein due to its role in assisting the folding and assembly of other flagellar components. Its classification can also be defined based on its structural characteristics, including the presence of disulfide bonds that contribute to its stability.

Synthesis Analysis

Methods

The synthesis of FlgI can be achieved through various methods, including recombinant DNA technology. Typically, the flgI gene is cloned into expression vectors such as pET or pBAD24, which are then transformed into E. coli for protein production. Following transformation, cells are induced to express FlgI under controlled conditions.

Technical Details

  1. Cloning: The flgI gene is amplified using polymerase chain reaction (PCR) and inserted into plasmids with appropriate promoters.
  2. Transformation: Competent E. coli cells are transformed with these plasmids.
  3. Induction: Protein expression is induced using agents like l-arabinose or isopropyl β-D-1-thiogalactopyranoside.
  4. Purification: The expressed FlgI protein is purified using affinity chromatography techniques, often utilizing histidine tags for easier isolation.
Molecular Structure Analysis

Structure

The molecular structure of FlgI reveals a compact arrangement stabilized by intramolecular disulfide bonds. These bonds are essential for maintaining the protein's integrity during folding and prevent degradation in the periplasmic space.

Data

Crystallographic studies have provided insight into the three-dimensional structure of FlgI, showing distinct domains that interact with other flagellar components. The resolution of these structures typically ranges from 1.9 Å to 2.3 Å, allowing for detailed analysis of atomic interactions within the protein.

Chemical Reactions Analysis

Reactions

FlgI participates in several biochemical reactions during flagellar assembly:

  1. Disulfide Bond Formation: Intramolecular disulfide bonds form between cysteine residues, which stabilize the protein structure.
  2. Protein-Protein Interactions: FlgI interacts with other flagellar proteins (e.g., FlgA) through specific binding sites that facilitate complex formation necessary for P-ring assembly.

Technical Details

Experimental techniques such as surface plasmon resonance and limited proteolysis have been employed to study these interactions quantitatively, revealing how conformational changes affect binding affinity and stability.

Mechanism of Action

Process

The mechanism by which FlgI functions involves several steps:

  1. Folding: Upon synthesis, FlgI folds into its functional conformation aided by disulfide bond formation.
  2. Interaction with Chaperones: FlgI interacts with chaperone proteins like FlgA, which assist in its proper localization and integration into the flagellar assembly pathway.
  3. P-ring Assembly: FlgI directly contributes to forming the P-ring structure at the base of the flagellum, essential for motility.

Data

Experimental data indicate that mutations in FlgI can lead to defects in motility due to improper P-ring formation, underscoring its critical role in this process.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of FlgI is approximately 30 kDa.
  • Solubility: It exhibits good solubility in aqueous buffers commonly used for protein purification.

Chemical Properties

  • Stability: The stability of FlgI is enhanced by disulfide bonds that protect it from proteolytic degradation.
  • pH Sensitivity: FlgI maintains functionality across a range of physiological pH levels but may denature under extreme conditions.
Applications

Scientific Uses

FlgI has significant applications in microbiology and biotechnology:

  1. Flagellar Studies: It serves as a model protein for studying bacterial motility mechanisms.
  2. Synthetic Biology: Its role in flagellar assembly can be exploited for engineering motile bacteria for biotechnological applications.
  3. Pathogen Research: Understanding FlgI's function can aid in developing strategies to combat pathogenic bacteria that rely on flagella for infection and colonization.

Research on FlgI continues to provide insights into bacterial locomotion and potential therapeutic targets against flagellated pathogens.

Structural Biology of flgI Protein

Domain Architecture and Tertiary Structure

flgI is a structural protein essential for assembling the P-ring component of the bacterial flagellar motor. This ring anchors the flagellar rod within the peptidoglycan layer of the cell envelope, providing mechanical stability during rotation. The mature flgI protein comprises ~350 amino acids and exhibits a modular domain organization:

  • N-terminal signal peptide (19 aa): Mediates Sec-dependent translocation to the periplasm, where it is cleaved to yield the functional protein [2] [5].
  • Central scaffolding domain: Forms a β-sheet-rich structure that facilitates oligomerization into the 26-subunit P-ring assembly. Cryo-EM studies reveal this domain interacts with FlgH (L-ring protein) to form a cylindrical sheath around the rod [9].
  • C-terminal sorting motif (LPXTG): Recognized by sortase enzymes for covalent attachment to peptidoglycan in Gram-positive bacteria. This domain is absent in Gram-negative homologs [5] [6].

The tertiary structure features a globular fold stabilized by hydrophobic cores and hydrogen bonding. Structural models derived from cryo-EM (e.g., Salmonella enterica, 3.7 Å resolution) show flgI monomers adopt a wedge-like shape that interlocks during ring assembly [9]. This geometry creates a central pore (~140 Å diameter) accommodating the flagellar rod.

Table 1: Domain Organization of flgI

DomainLengthFunctionConservation
Signal peptide19 aaPeriplasmic translocationUniversal
Scaffolding domain~300 aaOligomerization, structural stabilityHigh in P-ring-forming taxa
Sorting motif (LPXTG)5 aaPeptidoglycan anchoring (Gram-positive)Gram-positive specific

Intramolecular Disulfide Bond Formation and Stability

flgI maturation requires oxidative folding in the periplasm. In Escherichia coli, two conserved cysteines (C254 and C338) form an intramolecular disulfide bond critical for structural integrity. Key findings:

  • Dsb-dependence: Disulfide bond formation is catalyzed by the DsbA/DsbB system. dsbB mutants show defective P-ring assembly due to misfolded flgI [2] [5].
  • Non-essential role: Cysteine elimination mutants (C254A/C338A) retain partial function when overexpressed, confirming disulfide bonds facilitate—but are absolutely required for—folding. Degradation assays reveal mutant flgI has 3-fold higher susceptibility to periplasmic proteases [5].
  • Stabilization mechanism: The disulfide bond reduces conformational flexibility, accelerating folding kinetics. Oxidative agents (e.g., L-cystine) restore flgI levels in ΔdsbB strains by enabling non-enzymatic oxidation [2] [5].

Table 2: Phenotypes of flgI Disulfide Bond Mutants

StrainflgI VariantP-ring AssemblyMotilityProtease Sensitivity
Wild-typeNative++Low
ΔdsbBNativeHigh
ΔflgI + flgIC254A/C338ACysteine-free+*+*Very high

Requires overexpression*

Comparative Structural Analysis Across Bacterial Taxa

flgI exhibits taxonomic divergence in sequence and structural requirements:

  • Cysteine conservation: The disulfide-forming cysteines are absent in >40% of Gram-negative and most Gram-positive species. Geobacillus spp. lack these residues yet assemble functional P-rings [5] [6].
  • Chaperone dependence: In E. coli, the periplasmic chaperone FlgA assists P-ring assembly. FlgA homologs are absent in Bacillus subtilis, suggesting alternative stabilization mechanisms [2] [6].
  • Thermophilic adaptations: Geobacillus stearothermophilus flgI incorporates glycosylation islands (FGIs) within its central domain. FGIs modify surface-exposed residues with O-linked glycans, enhancing thermal stability in high-temperature environments [6].

Structural alignment shows the scaffolding domain shares a conserved β-solenoid fold across taxa, while peripheral loops exhibit length and charge variations. These loops likely fine-tune interactions with the peptidoglycan layer, which differs in thickness and composition between species.

Crystal Structures and Conformational Flexibility

High-resolution structural data for flgI remain limited due to challenges in crystallizing full-length oligomers. Key insights:

  • Partial structures: The highest-resolution data (2.8 Å) come from truncated flgI fragments. These reveal a core immunoglobulin-like β-sandwich fold with flexible loops connecting β-strands [8].
  • Oligomer dynamics: Cryo-ET of intact motors shows the P-ring adopts multiple rotational symmetries (26- to 32-fold), suggesting conformational flexibility at subunit interfaces [9].
  • Computational predictions: Rotamerically Induced Perturbation (RIP) simulations indicate flgI’s C-terminal domain undergoes hinge-like motions. This flexibility may accommodate radial expansion during rod incorporation [10].

Notably, disulfide bonds reduce backbone flexibility in E. coli flgI, as evidenced by:

  • Protease resistance: Disulfide-bonded flgI withstands trypsin digestion 5× longer than reduced forms.
  • Thermal stability: Melting temperature (Tm) decreases by 12°C in C254A/C338A mutants [5].

Table 3: Structural Features of flgI Across Bacterial Taxa

FeatureEscherichia coliGeobacillus spp.Salmonella enterica
Disulfide bondC254-C338AbsentC251-C335
GlycosylationNoYes (O-linked)No
ChaperoneFlgAUnknownFlgA
Symmetry in P-ring26-fold28-fold26-fold

Concluding RemarksflgI exemplifies how conserved mechanical functions arise from divergent structural strategies. While its immunoglobulin-like core is universal, post-translational modifications (disulfide bonds, glycosylation) and chaperone requirements adapt to species-specific environments. Future studies solving full-length oligomeric structures will elucidate how conformational flexibility enables torque transmission and directional rotation.

Properties

CAS Number

147604-99-7

Product Name

flgI protein

Molecular Formula

C10H18O

Synonyms

flgI protein

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